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molecular formula C8H8FNO B1599171 3-fluoro-N-methylbenzamide CAS No. 701-39-3

3-fluoro-N-methylbenzamide

Cat. No. B1599171
M. Wt: 153.15 g/mol
InChI Key: AOSZITJMCUMUCD-UHFFFAOYSA-N
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Patent
US08263590B2

Procedure details

The following 2-(5-Chloro-2-(subst. phenylamino)-pyrimidin-4-ylamino)-5-fluoro-N-methyl-benzamide are prepared from 2-(2,5-Dichloro-pyrimidin-4-ylamino)-5-fluoro-N-methyl-benzamide and the corresponding aniline following the procedure of Example 2:
Name
2-(2,5-Dichloro-pyrimidin-4-ylamino)-5-fluoro-N-methyl-benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1N=C(N[C:9]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][C:10]=2[C:11]([NH:13][CH3:14])=[O:12])C(Cl)=CN=1.NC1C=CC=CC=1>>[F:19][C:16]1[CH:17]=[CH:18][CH:9]=[C:10]([CH:15]=1)[C:11]([NH:13][CH3:14])=[O:12]

Inputs

Step One
Name
2-(2,5-Dichloro-pyrimidin-4-ylamino)-5-fluoro-N-methyl-benzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C(=N1)NC1=C(C(=O)NC)C=C(C=C1)F)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC=C(C(=O)NC)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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